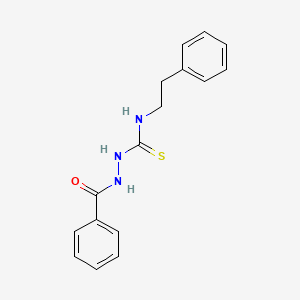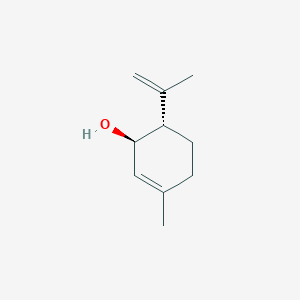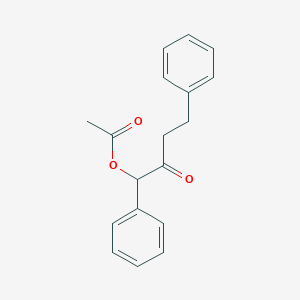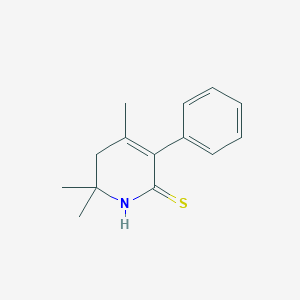![molecular formula C18H15N2+ B14151301 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium CAS No. 89321-40-4](/img/structure/B14151301.png)
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium is a nitrogen-containing heterocyclic compound with the molecular formula C18H15N2. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . The presence of the cyano group and the quinoline structure makes it a valuable compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium typically involves the reaction of quinoline derivatives with cyanoacetylating agents. One common method includes the reaction of quinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another approach involves the condensation of quinoline derivatives with hippuric acid in acetic acid, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the cyano group or the quinoline ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated quinoline derivatives or acylated products.
Scientific Research Applications
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimalarial, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its medicinal properties.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-1-methylquinolin-1-ium: Similar structure but with a methyl group instead of the 4-methylphenyl group.
4-Cyano-1-methylquinolin-1-ium: Similar structure with the cyano group at a different position.
1-Ethyl-2,6-dimethylquinolin-1-ium: Contains ethyl and dimethyl groups instead of the cyano and 4-methylphenyl groups.
Uniqueness
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium is unique due to the presence of both the cyano group and the 4-methylphenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential for various applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
89321-40-4 |
|---|---|
Molecular Formula |
C18H15N2+ |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]quinolin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C18H15N2/c1-14-6-8-15(9-7-14)12-20-13-16(11-19)10-17-4-2-3-5-18(17)20/h2-10,13H,12H2,1H3/q+1 |
InChI Key |
PCUHSSIUDLCCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)



![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)
![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)

![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)




